Nalpha,Nomega,Nomega'-Tris-Z-D-arginine
Description
Nalpha,Nomega,Nomega'-Tris-Z-D-arginine is a synthetic derivative of the amino acid arginine, characterized by three benzyloxycarbonyl (Z) protective groups attached to its alpha (α) and two omega (ω) amine positions. The Z-group (Cbz) is a widely used protective moiety in peptide synthesis, offering stability under acidic and basic conditions while requiring hydrogenolysis or strong acids (e.g., HBr/CH₃COOH) for removal .
Synthesis of such protected arginine derivatives typically involves sequential protection steps. For example, analogous compounds like N,N',N,N'-tetra(3-aminopropyl)-L-α,β-diaminopropanol derivatives are synthesized using benzylamine and reagents like Z-chloride under controlled solvent conditions (e.g., methanol or dichloromethane), followed by purification via column chromatography and characterization via mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Physical properties such as solubility and melting points are influenced by protective groups; Z-protected compounds often exhibit lower aqueous solubility compared to unprotected analogs due to increased hydrophobicity .
Properties
IUPAC Name |
5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O8/c35-26(36)25(32-28(37)40-19-22-11-4-1-5-12-22)17-10-18-31-27(33-29(38)41-20-23-13-6-2-7-14-23)34-30(39)42-21-24-15-8-3-9-16-24/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,34,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQIQHGUQPYWSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Protection of Amino Groups
The solution-phase synthesis of this compound involves sequential protection of the alpha-amino and guanidino nitrogens.
Alpha-Amino Protection :
D-arginine is dissolved in a 1:1 mixture of dioxane and water. Benzyl chloroformate (Z-Cl, 3.0 equiv.) is added dropwise at 0°C under vigorous stirring, followed by sodium hydroxide (2.5 equiv.) to maintain pH 9–10. After 4 hours, the mono-Z-protected intermediate is isolated via extraction with ethyl acetate (yield: 85–90%).Guanidino Nitrogen Protection :
The guanidino group’s two primary amines are protected using a twofold excess of Z-Cl in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as the base. The reaction proceeds at 25°C for 12 hours, yielding the tris-Z-protected derivative after silica gel chromatography (60–70% yield).
Key Challenges :
- Selectivity : Overprotection or incomplete reactions necessitate rigorous purification.
- Racemization : Elevated temperatures during Z-Cl coupling risk racemization, requiring strict temperature control.
Solid-Phase Peptide Synthesis (SPPS)
Resin Loading and Sequential Coupling
SPPS offers superior control over reaction stoichiometry and minimizes purification steps:
Resin Activation :
A Wang resin (1.0 mmol/g loading) is functionalized with Fmoc-D-arginine(Z)3-OH using hydroxybenzotriazole (HOBt) and N,N'-diisopropylcarbodiimide (DIC) in DMF. The Fmoc group is subsequently removed with 20% piperidine.Peptide Elongation :
Subsequent amino acids are coupled using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and DIPEA. The tris-Z protection remains intact throughout synthesis, enabling direct incorporation into target peptides.
Advantages :
- Purity : SPPS typically achieves >95% purity after cleavage (TFA:thioanisole:water = 95:3:2).
- Scalability : Batch sizes up to 1 kg have been reported for industrial-scale production.
Comparative Analysis of Synthesis Methods
| Parameter | Solution-Phase | SPPS |
|---|---|---|
| Average Yield | 65–75% | 85–95% |
| Reaction Time | 48–72 hours | 24–36 hours |
| Purification Complexity | High | Moderate |
| Scalability | Limited | High |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Recent advances employ ball milling to activate Z-Cl and D-arginine in the absence of solvents. This method reduces waste and improves atom economy (E-factor: 2.1 vs. 12.5 for solution-phase).
Enzymatic Protection
Lipase-catalyzed Z protection using vinyl carbonates in ionic liquids achieves 80% yield with minimal racemization, though substrate specificity remains a limitation.
Quality Control and Characterization
HPLC Analysis :
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms >98% purity. Retention time: 14.2 min.Mass Spectrometry :
ESI-MS (positive mode): m/z 674.3 [M+H]+.Chiral Purity :
Polarimetry ([α]D20 = -24.5°) verifies retention of D-configuration.
Industrial and Research Applications
Peptide Therapeutics :
The compound’s stability under physiological conditions makes it ideal for synthesizing antimicrobial peptides (e.g., thanatin analogs).Surface Modification : Tris-Z-protected arginine derivatives grafted onto polymer surfaces enhance biocompatibility in medical implants.
Chemical Reactions Analysis
Types of Reactions
Z-D-Arg(Z2)-OH undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release p-nitroaniline, which is detectable by colorimetric methods.
Enzymatic Cleavage: Factor Xa cleaves the Arg-Gly-Arg sequence, releasing p-nitroaniline.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions at neutral pH.
Enzymatic Cleavage: Requires the presence of Factor Xa and is usually conducted in a buffered solution at physiological pH.
Major Products Formed
The major product formed from the enzymatic cleavage of Z-D-Arg(Z2)-OH is p-nitroaniline, which can be quantified by its absorbance at 405 nm .
Scientific Research Applications
Z-D-Arg(Z2)-OH has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to measure the activity of Factor Xa in various assays.
Medicine: Helps in the study of blood coagulation disorders and the development of anticoagulant drugs.
Industry: Employed in the quality control of pharmaceutical products that target the coagulation cascade.
Mechanism of Action
The mechanism of action of Z-D-Arg(Z2)-OH involves its cleavage by Factor Xa. The enzyme specifically binds to the Arg-Gly-Arg sequence and cleaves it, releasing p-nitroaniline. This reaction can be monitored colorimetrically, providing a measure of Factor Xa activity .
Comparison with Similar Compounds
Table 1: Protective Group Comparison in Arginine Derivatives
- Z vs. Boc : Z groups offer broader stability but require harsher deprotection, making Boc preferable for orthogonal strategies in multi-step syntheses .
- Z vs. Fmoc : Fmoc’s base-lability enables mild deprotection in solid-phase synthesis, whereas Z is less common in modern SPPS due to compatibility issues .
- Tosyl : Highly stable but rarely used in arginine due to challenging deprotection; Z offers a balance of stability and manageable removal .
Stereochemical Considerations: D- vs. L-Arginine Derivatives
- Biological Activity: L-arginine participates in nitric oxide synthesis and proteinogenesis, while D-arginine is metabolically inert but may evade enzymatic degradation, enhancing pharmacokinetics in therapeutic peptides .
- Synthesis Complexity : D-isomers often require enantioselective synthesis or resolution, increasing cost and reducing yield compared to L-forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
